3-Amino-4-iodobenzonitrile
Overview
Description
3-Amino-4-iodobenzonitrile is a compound with the molecular formula C7H5IN2 . It has a molecular weight of 244.03 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves several reactions. It has been used as a reactant in hydroamination-double hydroarylation for the synthesis of fused carbazoles . It has also been used in cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates .Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C7H5IN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 . The compound has a topological polar surface area of 49.8 Ų and a complexity of 160 .Chemical Reactions Analysis
This compound has been involved in asymmetric organocatalytic condensation and cycloaddition . It has also been used in regioselective aryl C-H bond functionalization .Physical and Chemical Properties Analysis
The compound has a molecular weight of 244.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 243.94975 g/mol .Scientific Research Applications
Synthesis and Biological Evaluation
A study discussed the synthesis of biologically active compounds using 2-aminobenzonitrile, a related compound to 3-amino-4-iodobenzonitrile, as the starting material. The focus was on creating a binuclear bridged Cr(III) complex with 2-aminobenzonitrile and evaluating its antimicrobial and antioxidant activities, as well as its DNA-binding properties. The study found that the synthesized Cr(III) complex exhibited moderate antibacterial activity, enhanced antifungal activity, and greater antioxidant activity compared to free ligands. This study suggests potential applications in creating complexes with antimicrobial and antioxidant properties using similar compounds (Govindharaju et al., 2019).
Crystal Structure and Packing
Another research investigated the crystal structure and packing of 4-aminobenzonitrile and its derivatives. These studies are crucial for understanding the molecular interactions and structural configurations of similar compounds, which can be critical for their applications in material science and drug design (Heine et al., 1994).
Antiviral Applications
Research on base pairs of 4-amino-3-nitrobenzonitrile with various nucleobases revealed its potential in disrupting DNA/RNA helix formation, suggesting applications in antiviral drug development. This study highlights the significance of benzotriazole derivatives in creating mutagenic modified nucleosides as potential antiviral prodrugs (Palafox et al., 2022).
Reactivity with Metalloid Compounds
An older study explored the reactions of 4-aminobenzonitrile and 3-aminobenzonitrile with halogenoboranes, resulting in various derivatives. Understanding such reactions can be essential for synthesizing new chemical compounds with potential applications in material science and catalysis (Meller et al., 1974).
Charge Transfer and Fluorescence
Research on 4-aminobenzonitriles showed that they exhibit fast intramolecular charge transfer and dual fluorescence. These properties are significant for applications in photophysics and the development of fluorescent materials (Zachariasse et al., 1996).
Interaction with Metal Surfaces
A study investigating the adsorption behavior of aminobenzonitrile derivatives on steel surfaces provided insights into their potential as corrosion inhibitors. Such research is crucial for developing new materials with enhanced durability and resistance to environmental factors (Saha & Banerjee, 2015).
Synthesis of Aminoquinolines and Aminopyridines
Research on the synthesis of 4-aminoquinolines and 4-amino-2-quinolones from o-aminobenzonitriles reveals the potential application of similar compounds in synthesizing complex molecules, which can have pharmaceutical implications (Veronese et al., 1995).
Safety and Hazards
Future Directions
3-Amino-4-iodobenzonitrile has potential applications in the synthesis of fused carbazoles and in the cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates . It can also be used in asymmetric organocatalytic condensation and cycloaddition .
Relevant Papers The relevant papers for this compound were not explicitly mentioned in the search results .
Properties
IUPAC Name |
3-amino-4-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURDBYHADODTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743869 | |
Record name | 3-Amino-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
665033-21-6 | |
Record name | 3-Amino-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-IODOBENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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